molecular formula C19H15F3N2O4 B2364248 N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2319841-49-9

N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2364248
CAS RN: 2319841-49-9
M. Wt: 392.334
InChI Key: OKPBGEOZCIHUDB-UHFFFAOYSA-N
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Description

“N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It contains two furan rings attached to an ethyl group, which is connected to an oxalamide group. The oxalamide group is also connected to a phenyl ring with a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan rings, the ethyl group, the oxalamide group, and the phenyl ring with the trifluoromethyl group. The exact structure would depend on the specific arrangement and bonding of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan rings, the oxalamide group, and the trifluoromethyl group could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

Barlow et al. (1995) conducted a study on the high-yield synthesis of 3-carboethoxy-4-trifluoromethylfuran and its Diels-Alder reactions with acetylenic dienophiles. This research demonstrates the versatility of furan compounds in organic synthesis, potentially including N1-(2,2-di(furan-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide, by showing how furan derivatives can undergo various cycloaddition reactions to produce complex structures (Barlow, Suliman, & Tipping, 1995).

Catalytic Activity

Bhunia, Kumar, and Ma (2017) highlighted the catalytic properties of N,N'-Bisoxalamides, including compounds similar to this compound, in the Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This study underscores the potential of this compound in facilitating various organic transformations (Bhunia, Kumar, & Ma, 2017).

Antimicrobial and Antioxidant Activities

Devi et al. (2010) synthesized a series of compounds to evaluate their antimicrobial and antioxidant activities. Although not directly mentioning this compound, the study indicates the potential of furan derivatives in developing new antimicrobial and antioxidant agents (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Polymer Science

Jiang et al. (2014) discussed the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to the production of novel biobased furan polyesters. This research suggests that compounds like this compound could find applications in the synthesis of environmentally friendly materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising properties as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4/c20-19(21,22)13-5-1-2-6-14(13)24-18(26)17(25)23-11-12(15-7-3-9-27-15)16-8-4-10-28-16/h1-10,12H,11H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPBGEOZCIHUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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